4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine
Overview
Description
4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a triazole ring substituted with a methyl group and an aniline moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with 5-methyl-1H-1,2,4-triazole under reducing conditions. The nitro group is first reduced to an amine, followed by cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition.
Comparison with Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzenamine
- 4-(5-ethyl-1H-1,2,4-triazol-1-yl)benzenamine
- 4-(5-methyl-1H-1,2,3-triazol-1-yl)benzenamine
Uniqueness: 4-(5-methyl-1H-1,2,4-triazol-1-yl)benzenamine is unique due to the specific substitution pattern on the triazole ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position of the triazole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-(5-methyl-1,2,4-triazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLUYSJQYXWRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NN1C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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